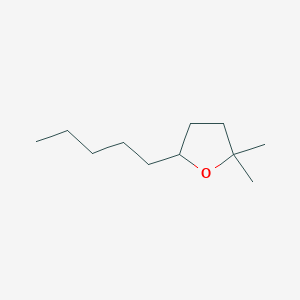
2,2-Dimethyl-5-pentyltetrahydrofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethyl-2-n-pentyltetrahydrofuran is an organic compound with the molecular formula C11H22O It is a tetrahydrofuran derivative, characterized by the presence of two methyl groups and a pentyl group attached to the tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-n-pentyltetrahydrofuran can be achieved through the dehydration of 2-methyl-2,5-decanediol. The procedure involves placing 37.6 g (0.2 mole) of 2-methyl-2,5-decanediol and 17 g of 85% phosphoric acid in a 100-ml, three-necked, round-bottomed flask fitted with a sealed mechanical stirrer, a reflux condenser, and a thermometer. The mixture is heated and maintained at 125°C for 40 minutes. After the reaction, the acidic lower layer is discarded, and the organic layer is washed with lukewarm distilled water. Distillation of the resulting crude oil yields pure 5,5-Dimethyl-2-n-pentyltetrahydrofuran as a colorless liquid .
Industrial Production Methods
Industrial production methods for 5,5-Dimethyl-2-n-pentyltetrahydrofuran are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to the reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-2-n-pentyltetrahydrofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted tetrahydrofuran derivatives.
Scientific Research Applications
5,5-Dimethyl-2-n-pentyltetrahydrofuran has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-2-n-pentyltetrahydrofuran involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-2-heptyltetrahydrofuran: Similar structure with a heptyl group instead of a pentyl group.
2,2-Dimethyl-5-pentyltetrahydrofuran: Similar structure with different positioning of methyl groups.
Uniqueness
5,5-Dimethyl-2-n-pentyltetrahydrofuran is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C11H22O |
|---|---|
Molecular Weight |
170.29 g/mol |
IUPAC Name |
2,2-dimethyl-5-pentyloxolane |
InChI |
InChI=1S/C11H22O/c1-4-5-6-7-10-8-9-11(2,3)12-10/h10H,4-9H2,1-3H3 |
InChI Key |
MOIIWKQXQYQQQO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCC(O1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


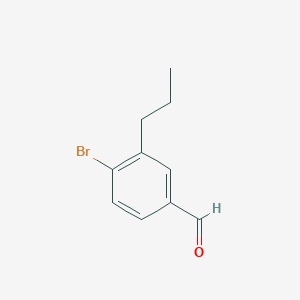
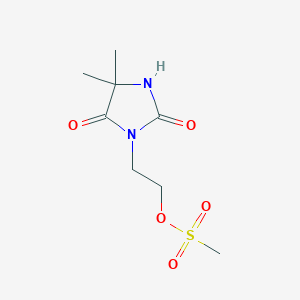
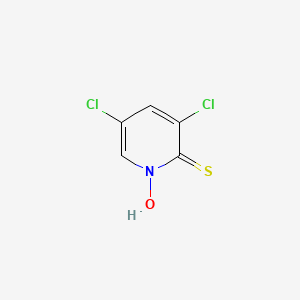

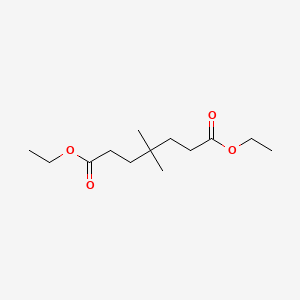

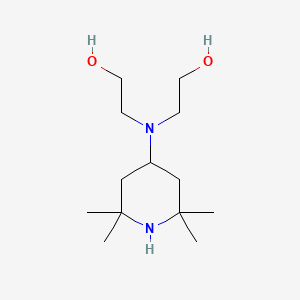
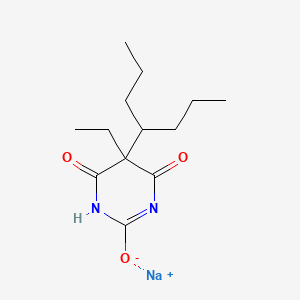

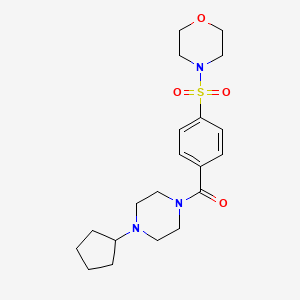
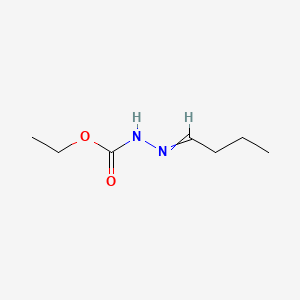


![[3-[2-(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-2-oxoethyl]phenyl]boronic acid](/img/structure/B13793436.png)
